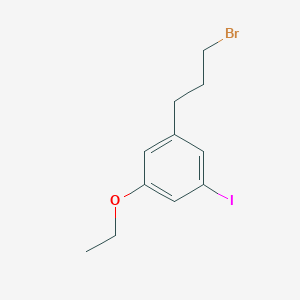
1-(3-Bromopropyl)-3-ethoxy-5-iodobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Bromopropyl)-3-ethoxy-5-iodobenzene is an organic compound that belongs to the class of aromatic halides It is characterized by the presence of bromine, iodine, and ethoxy groups attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromopropyl)-3-ethoxy-5-iodobenzene typically involves the halogenation of a benzene derivative followed by the introduction of the ethoxy group. One common method is the electrophilic aromatic substitution reaction where iodine and bromine are introduced to the benzene ring. The ethoxy group can be added via an etherification reaction using ethanol and a suitable catalyst.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes that ensure high yield and purity. Techniques such as microwave irradiation can be employed to accelerate the reaction rates and improve efficiency. The use of solvents like xylene or toluene can also aid in the reaction process .
Análisis De Reacciones Químicas
Types of Reactions: 1-(3-Bromopropyl)-3-ethoxy-5-iodobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different products.
Elimination Reactions: Under certain conditions, elimination reactions can occur, leading to the formation of alkenes.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium iodide or potassium bromide in polar solvents.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation reactions can produce benzoic acids or phenols .
Aplicaciones Científicas De Investigación
1-(3-Bromopropyl)-3-ethoxy-5-iodobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism by which 1-(3-Bromopropyl)-3-ethoxy-5-iodobenzene exerts its effects involves its interaction with various molecular targets. The presence of halogen atoms makes it a good candidate for halogen bonding interactions, which can influence its reactivity and binding properties. The ethoxy group can also participate in hydrogen bonding and other interactions, affecting the compound’s overall behavior in chemical and biological systems .
Comparación Con Compuestos Similares
1-Bromo-3-chloropropane: Used in the preparation of pharmaceuticals and as a phase separation reagent.
1-Bromo-3-phenylpropane: Utilized in the synthesis of antibacterial agents and MAO-B inhibitors.
Uniqueness: 1-(3-Bromopropyl)-3-ethoxy-5-iodobenzene is unique due to the combination of bromine, iodine, and ethoxy groups on the benzene ring.
Propiedades
Fórmula molecular |
C11H14BrIO |
|---|---|
Peso molecular |
369.04 g/mol |
Nombre IUPAC |
1-(3-bromopropyl)-3-ethoxy-5-iodobenzene |
InChI |
InChI=1S/C11H14BrIO/c1-2-14-11-7-9(4-3-5-12)6-10(13)8-11/h6-8H,2-5H2,1H3 |
Clave InChI |
AANBEJWTNFOOQV-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC(=CC(=C1)CCCBr)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


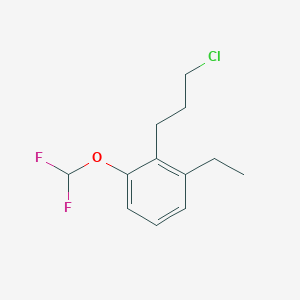
![(4AR,8R,8aS)-2-phenyl-4,4a,8,8a-tetrahydropyrano[3,2-d][1,3]dioxin-8-yl benzoate](/img/structure/B14047770.png)
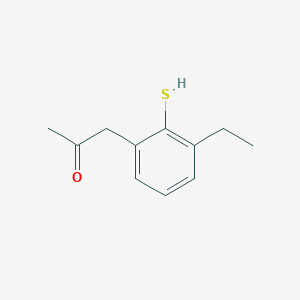
![[2-Chloro-6-(2,3,6-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14047779.png)
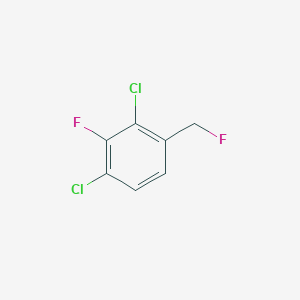
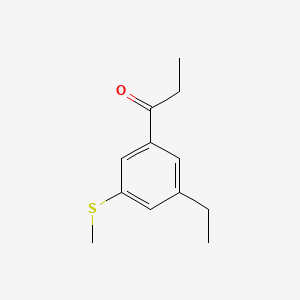
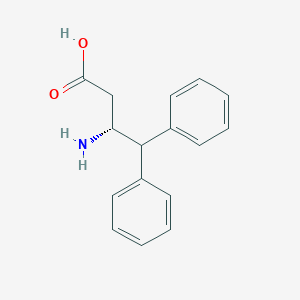
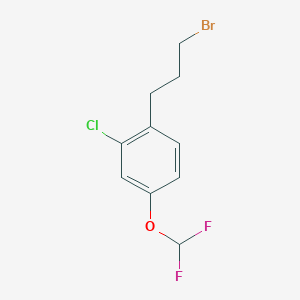
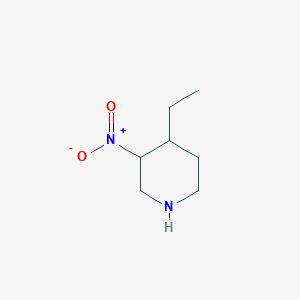
![Tert-butyl (5S)-5-methyl-4,7-diazaspiro[2.5]octane-7-carboxylate](/img/structure/B14047809.png)

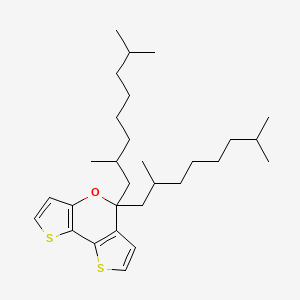
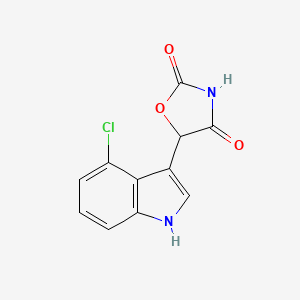
![[4-Chloro-3-(2,3,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14047842.png)
